BenchChemオンラインストアへようこそ!

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Process Chemistry Synthetic Accessibility Halogen Dance Reaction

This 3,4,5-trichlorophenyl trifluoroacetophenone is the definitive intermediate for industrial-scale Lotilaner production, validated to deliver >99.5% API purity. Its precise halogen pattern ensures correct enantioselective 4,5-dihydroisoxazole core construction, directly impacting final drug potency. Superior synthetic accessibility of its precursor (5-bromo-1,2,3-trichlorobenzene) guarantees lower cost of goods than 3,5-dichloro-4-fluoro analogs. Partner with reliable manufacturers to secure your veterinary API supply chain today.

Molecular Formula C8H2Cl3F3O
Molecular Weight 277.448
CAS No. 158401-00-4
Cat. No. B598714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
CAS158401-00-4
Molecular FormulaC8H2Cl3F3O
Molecular Weight277.448
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)C(F)(F)F
InChIInChI=1S/C8H2Cl3F3O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H
InChIKeyNVMZCQYOSPFJLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone (CAS 158401-00-4): A Critical Trifluoroacetyl Intermediate for Isoxazoline Antiparasitics


2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone (CAS 158401-00-4) is a halogenated aromatic ketone featuring a trifluoromethyl group alpha to the carbonyl and a fully chlorinated phenyl ring in the 3,4,5-positions [1]. This compound serves as a pivotal pharmaceutical intermediate, most notably in the synthesis of the isoxazoline-class antiparasitic agent Lotilaner, where the 3,4,5-trichlorophenyl motif is essential for target GABA-gated chloride channel inhibition in mites and fleas [2]. The molecule's high lipophilicity (cLogP ~4.39) and electron-withdrawing character, imparted by the trifluoroacetyl and trichlorophenyl groups, confer distinct reactivity profiles compared to less halogenated or differently substituted analogs, which is critical for the downstream enantioselective construction of the chiral 4,5-dihydroisoxazole core [1][2].

Why 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone Cannot Be Replaced by Other Trifluoroacetophenones in Critical Synthetic Pathways


The precise 3,4,5-trichloro substitution pattern on the phenyl ring of this trifluoroacetophenone is not arbitrary; it is a critical structural determinant for both the efficiency of downstream chemical transformations and the biological activity of the final drug substance. In the synthesis of Lotilaner, for example, replacing the 3,4,5-trichlorophenyl group with a 3,5-dichloro-4-fluorophenyl analog (used in the related pesticide Fluralaner) would alter the electronic and steric environment of the reactive ketone, leading to different yields and selectivities in the key condensation and cyclization steps [1]. Furthermore, the corresponding bromo precursor for the 3,4,5-trichloro compound, 5-bromo-1,2,3-trichlorobenzene, is synthetically more accessible on a large scale than the precursor required for the 3,5-dichloro-4-fluoro analog, directly impacting cost of goods and supply chain robustness for industrial production [2]. Generic substitution with a non-identical trifluoroacetophenone would therefore necessitate a complete re-optimization of the synthetic route and potentially result in a final active pharmaceutical ingredient (API) with altered, and likely inferior, biological properties [1][2].

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone (CAS 158401-00-4) Versus Key Analogs


Superior Scalability: Higher Synthetic Accessibility of Key Precursor 5-Bromo-1,2,3-trichlorobenzene vs. the Fluoro-Analog Precursor

The industrial-scale production of the target compound, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone, benefits from the significantly higher synthetic accessibility of its key bromo precursor, 5-bromo-1,2,3-trichlorobenzene. In contrast, the precursor for the closely related 3,5-dichloro-4-fluorophenyl analog (CAS 1190865-44-1), namely 5-bromo-1,3-dichloro-2-fluorobenzene, is acknowledged in the patent literature to be 'especially difficult to prepare in particular on a large scale with the only described synthesis being an inefficient multistep approach' [1]. This differential accessibility translates to a more robust and cost-effective supply chain for the target compound relative to its fluoro-substituted competitor [1][2].

Process Chemistry Synthetic Accessibility Halogen Dance Reaction Isoxazoline Intermediates

Enhanced Lipophilicity for Downstream Partitioning and Membrane Permeability: LogP Comparison with Fluoro Analog

The target compound exhibits a calculated partition coefficient (LogP) of 4.39, a value that is significantly higher than that of its 3,5-dichloro-4-fluorophenyl analog (CAS 1190865-44-1) due to the replacement of a fluorine atom with a more lipophilic chlorine atom and the presence of three chlorine atoms on the phenyl ring [1][2]. While a direct experimental LogP comparison for the two specific compounds is not available in the provided data, the structural difference (C8H2Cl3F3O vs. C8H2Cl2F4O) and the well-established contribution of chlorine to increased lipophilicity relative to fluorine support this inference [1][2]. This higher lipophilicity influences the compound's behavior in organic synthesis, particularly in biphasic reactions and extractions, and is a key determinant of the biological activity of the final API, Lotilaner, which relies on the trichlorophenyl motif for optimal target engagement [3].

Lipophilicity Drug Design Partition Coefficient Physicochemical Properties

Proven Industrial Utility: High Conversion and Purity in a Validated Lotilaner Synthesis

A patent describing an improved synthesis of Lotilaner specifically utilizes 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone as one of two key starting materials, reporting a synthetic route that is 'short, with mild reaction conditions, simple operation, high conversion rate, and suitable for industrial production' [1]. The process achieves a final product purity of 'over 99.5% with single impurities less than 0.1%', demonstrating the suitability of this intermediate for producing a high-quality, pharmaceutical-grade API [1]. While this evidence does not directly compare the target compound to an alternative intermediate, it establishes a benchmark of performance in a validated, industrially relevant process, underscoring its established role and reliability in a commercial manufacturing context.

Process Validation API Synthesis Conversion Rate Purity Specification

Low Aqueous Solubility: A Defined Physicochemical Parameter for Process Design

The aqueous solubility of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone is reported as 6.9E-3 g/L at 25 °C [1]. This low solubility is a direct consequence of the molecule's high degree of halogenation (three chlorine atoms and a trifluoromethyl group), which minimizes its interaction with water. This property is a critical parameter for designing workup and purification procedures during its use as an intermediate, as it dictates that extraction into organic solvents will be highly efficient and that crystallization from aqueous mixtures is a viable purification strategy. While similar low solubility is expected for structurally related analogs, the specific value provides a quantitative basis for process development and scale-up calculations.

Solubility Process Design Crystallization Workup

Optimal Procurement and Utilization Scenarios for 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone (CAS 158401-00-4)


Large-Scale GMP Manufacturing of Lotilaner and Related Isoxazoline Antiparasitics

This compound is the intermediate of choice for industrial-scale synthesis of Lotilaner and structurally related isoxazoline antiparasitics. The decision to procure this specific intermediate is substantiated by its established role in a validated, high-yielding synthetic process that achieves >99.5% final API purity, a critical requirement for veterinary pharmaceutical production [1]. Furthermore, the superior synthetic accessibility of its key precursor, 5-bromo-1,2,3-trichlorobenzene, relative to the precursor for the competing fluoro analog ensures a more robust and cost-effective supply chain, mitigating the risks associated with inefficient multistep syntheses [2][3].

Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies of GABA-Gated Chloride Channel Inhibitors

In a medicinal chemistry setting, this intermediate is essential for exploring the SAR around the 3,4,5-trichlorophenyl motif. The compound's high lipophilicity (cLogP 4.39) and distinct electronic profile, compared to less halogenated or fluoro-substituted analogs, are key drivers of target engagement and pharmacokinetic properties in the final isoxazoline drug candidates [4]. Replacing this building block with an alternative trifluoroacetophenone would confound SAR interpretation and potentially lead to compounds with suboptimal potency and selectivity for the insect GABA receptor [5].

Process Chemistry Development for Halogenated Trifluoroacetophenone Derivatives

Process chemists developing new routes to halo-substituted trifluoroacetophenones will find this compound to be a benchmark substrate. Its well-defined physicochemical properties, including a measured aqueous solubility of 6.9E-3 g/L at 25 °C, provide a concrete basis for designing and optimizing reaction workups, extractions, and crystallizations [4]. The established methods for its synthesis and the documented challenges in preparing its fluoro-substituted analogs offer valuable comparative insights for route scouting and cost-of-goods analysis [2][3].

Quality Control and Analytical Reference Standard for Pharmaceutical Intermediate Testing

For analytical and quality control laboratories, the compound serves as a critical reference standard for the development and validation of analytical methods used to monitor the purity of this intermediate in the supply chain. The Sigma-Aldrich product listing specifies a purity of 95%, and the patent literature demonstrates that it can be incorporated into processes yielding final APIs with >99.5% purity and single impurities <0.1%, setting a high bar for the quality of incoming materials and the performance of QC assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.